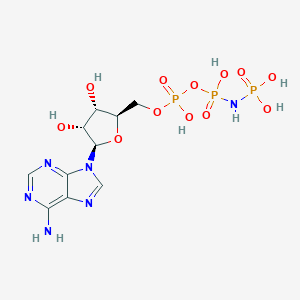

AMP-PNP

Description

Properties

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of AMP-PNP Inhibition: A Technical Guide for Researchers

An In-depth Examination of a Non-Hydrolyzable ATP Analog and its Applications in Research and Drug Development

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized, non-hydrolyzable analog of adenosine triphosphate (ATP). Its unique structural stability, where an imido group (-NH-) replaces the cleavable oxygen atom between the β and γ phosphates, renders it resistant to enzymatic hydrolysis by ATPases and kinases. This property makes this compound an invaluable tool for researchers in biochemistry, molecular biology, and drug development. By binding to the ATP-binding site of enzymes without being consumed, this compound effectively "freezes" them in an ATP-bound conformational state. This allows for the detailed study of ATP-dependent processes, including enzyme kinetics, protein-nucleotide interactions, and the conformational changes that drive cellular functions. This technical guide provides a comprehensive overview of the mechanism of this compound inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of its application in studying signaling pathways.

The Molecular Mechanism of Inhibition

The primary mechanism of this compound's inhibitory action lies in its ability to function as a competitive or, in some cases, non-competitive inhibitor of ATP-dependent enzymes.

-

Competitive Inhibition: In the majority of cases, this compound acts as a competitive inhibitor. It directly competes with the natural substrate, ATP, for binding to the enzyme's active site.[1][2][3][][5] The structural similarity between this compound and ATP allows it to occupy the same binding pocket. However, due to the non-hydrolyzable nature of its β-γ phosphate (B84403) linkage, the catalytic cycle is arrested. The enzyme remains locked in a state that mimics the pre-hydrolysis or ATP-bound state, preventing the subsequent steps of the reaction, such as product formation and release. The inhibitory effect of a competitive inhibitor like this compound can be overcome by increasing the concentration of the substrate (ATP).

-

Non-Competitive Inhibition: In some instances, this compound has been reported to exhibit non-competitive inhibition.[6] In this mode of inhibition, this compound binds to a site on the enzyme that is distinct from the ATP-binding site (an allosteric site).[5] This binding event induces a conformational change in the enzyme that reduces its catalytic activity, even when ATP is bound to the active site. Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. The distinction between competitive and non-competitive inhibition is crucial for understanding the regulatory mechanisms of an enzyme.

The mode of inhibition by this compound can be influenced by the specific enzyme, the presence of co-factors (like Mg²⁺), and the experimental conditions.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound is quantified by various parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are critical for designing experiments and interpreting results. A lower value for these constants indicates a higher affinity of this compound for the enzyme and thus more potent inhibition.[7][8]

| Enzyme/Protein Family | Specific Enzyme | Organism/System | Inhibition/Binding Constant | Method |

| Motor Proteins | Kinesin-1 | - | IC50 ≈ 400 µM | In vitro motility assay[9] |

| Dynein | Sea urchin sperm | Ki ≈ 8.1 mM (competitive) | Motility assay[10] | |

| ATPases | KATP channel | - | Ki ≈ 12.3 µM | Electrophysiology[11] |

| P4 hexameric ATPase | Bacteriophage | Non-competitive inhibitor | Steady-state kinetics[6] | |

| Kinases | MEK1 (non-phosphorylated) | - | Kd ≈ 2 µM | Isothermal Titration Calorimetry[12] |

| MEK1 (phosphorylated) | - | Kd ≈ 2 µM | Isothermal Titration Calorimetry[12] |

Note: The presented values are indicative and can vary depending on the specific experimental conditions such as buffer composition, temperature, and the presence of other molecules.

Experimental Protocols

The use of this compound as an inhibitor is central to many experimental techniques aimed at elucidating the function of ATP-dependent enzymes. Below are detailed methodologies for key experiments.

ATPase Activity Assay

This protocol describes a colorimetric method to measure the ATPase activity of a purified enzyme and its inhibition by this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13][14][15]

Materials:

-

Purified ATPase enzyme

-

ATP solution (e.g., 100 mM)

-

This compound solution (e.g., 100 mM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Serially dilute the phosphate standard solution in the assay buffer to create a range of known concentrations.

-

Set up the reaction: In a 96-well plate, prepare the following reaction mixtures:

-

Control (No enzyme): Assay buffer + ATP

-

Enzyme activity (No inhibitor): Assay buffer + ATP + purified ATPase

-

Inhibition: Assay buffer + ATP + purified ATPase + varying concentrations of this compound

-

-

Initiate the reaction: Add ATP to all wells to start the reaction. The final volume in each well should be the same.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Stop the reaction and detect phosphate: Add the Malachite Green reagent to each well to stop the reaction and develop the color.

-

Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data analysis:

-

Subtract the absorbance of the "Control (No enzyme)" from all other readings.

-

Use the phosphate standard curve to determine the amount of Pi produced in each reaction.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "Enzyme activity (No inhibitor)" control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Kinesin Motility Assay

This protocol outlines an in vitro assay to observe the movement of microtubules propelled by surface-adsorbed kinesin motors and the inhibitory effect of this compound.[9][16][17]

Materials:

-

Purified kinesin motor proteins

-

Taxol-stabilized, fluorescently labeled microtubules

-

ATP solution

-

This compound solution

-

Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 10 µM Taxol)

-

Casein solution (for blocking the surface)

-

Microscope slides and coverslips

-

Fluorescence microscope with a camera for time-lapse imaging

Procedure:

-

Prepare a flow cell: Create a small chamber by attaching a coverslip to a microscope slide with double-sided tape.

-

Adsorb kinesin: Introduce the kinesin solution into the flow cell and incubate for a few minutes to allow the motors to bind to the glass surface.

-

Block the surface: Wash out the unbound kinesin and introduce a casein solution to block the remaining surface and prevent non-specific binding of microtubules.

-

Introduce microtubules and ATP: Wash out the casein and introduce the fluorescently labeled microtubules along with ATP in the motility buffer.

-

Observe motility: Place the slide on the fluorescence microscope and record the movement of the microtubules.

-

Introduce this compound: To observe inhibition, introduce a solution containing both ATP and this compound into the flow cell.

-

Analyze data:

-

Track the movement of individual microtubules to determine their velocity.

-

Compare the velocities in the presence and absence of this compound to quantify the inhibitory effect.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding of this compound to a protein.[12][18][19][20][21]

Materials:

-

Purified protein of interest

-

This compound solution

-

Dialysis buffer (ensure the protein and this compound are in the exact same buffer)

-

Isothermal titration calorimeter

Procedure:

-

Sample preparation:

-

Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heats of dilution.

-

Degas both the protein and this compound solutions to prevent air bubbles.

-

Accurately determine the concentrations of the protein and this compound.

-

-

Set up the ITC instrument:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

-

Perform the titration: The instrument will automatically inject small aliquots of the this compound solution into the protein solution and measure the heat change associated with each injection.

-

Data analysis:

-

The raw data (heat pulses) are integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

X-ray Crystallography

Co-crystallization of a protein with this compound allows for the determination of its three-dimensional structure in the ATP-bound state, providing insights into the mechanism of action at an atomic level.[22][23][24][25][26]

Materials:

-

Highly purified and concentrated protein of interest

-

This compound solution

-

Crystallization screens (a variety of buffer conditions)

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Complex formation: Incubate the purified protein with a molar excess of this compound and MgCl₂ to ensure the formation of the protein-AMP-PNP complex.

-

Crystallization screening: Set up crystallization trials by mixing the protein-AMP-PNP complex with a wide range of crystallization solutions. The vapor diffusion method is commonly used.

-

Crystal optimization: Optimize the conditions that produced initial crystals to obtain large, well-diffracting crystals.

-

Data collection: Mount a cryo-cooled crystal in an X-ray beam and collect diffraction data.

-

Structure determination: Process the diffraction data and use computational methods (e.g., molecular replacement) to solve the three-dimensional structure of the protein-AMP-PNP complex.

-

Structural analysis: Analyze the structure to understand the specific interactions between the protein and this compound in the active site.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate the application of this compound in studying signaling pathways and to visualize experimental workflows.

This compound in the Study of the Insulin (B600854) Signaling Pathway

This compound is used to investigate the role of ATP-dependent kinases in the insulin signaling cascade. For instance, it can be used to study the autophosphorylation of the insulin receptor, an ATP-dependent process.[27][28][29][30][31]

Experimental Workflow for ATPase Inhibition Assay

The following diagram illustrates the logical flow of an ATPase inhibition assay using this compound.

Logical Relationship of Competitive Inhibition

This diagram illustrates the core principle of competitive inhibition by this compound.

Conclusion

This compound remains a cornerstone tool in the study of ATP-dependent enzymes. Its ability to act as a stable analog of ATP provides a unique window into the molecular mechanisms that underpin a vast array of cellular processes. By understanding the principles of its inhibitory action and employing the appropriate experimental techniques, researchers can effectively dissect complex biological systems. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.

References

- 1. What are the differences between competitive and non-competitive inhibition? [synapse.patsnap.com]

- 2. knyamed.com [knyamed.com]

- 3. varsitytutors.com [varsitytutors.com]

- 5. jackwestin.com [jackwestin.com]

- 6. researchgate.net [researchgate.net]

- 7. Dissociation constant - Wikipedia [en.wikipedia.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KATP channel inhibition by ATP requires distinct functional domains of the cytoplasmic C terminus of the pore-forming subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Single Fungal Kinesin Motor Molecules Move Processively along Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 22. benchchem.com [benchchem.com]

- 23. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. phys.libretexts.org [phys.libretexts.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 27. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. AMP-activated protein kinase in metabolic control and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Phosphorylation of the insulin receptor by AMP-activated protein kinase (AMPK) promotes ligand-independent activation of the insulin signalling pathway in rodent muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

AMP-PNP: A Comprehensive Technical Guide to a Non-Hydrolyzable ATP Analog for Researchers and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized, non-hydrolyzable analog of adenosine triphosphate (ATP). Its unique chemical structure, in which an imido group (-NH-) replaces the bridging oxygen atom between the β and γ phosphates, confers resistance to enzymatic cleavage by most ATPases and kinases.[1][2] This property makes this compound an invaluable tool for researchers and drug development professionals, enabling the stabilization and study of ATP-dependent enzymes and processes. By binding to the ATP pocket without being hydrolyzed, this compound effectively traps enzymes in a pre-hydrolysis, substrate-bound state, providing a snapshot of this transient conformation.[1][3] This guide offers an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its interactions with various proteins, detailed experimental protocols, and visualizations of its effects on key signaling pathways.

Mechanism of Action

The core of this compound's utility lies in its resistance to hydrolysis. The phosphorus-nitrogen (P-N) imido bond is significantly more stable against nucleophilic attack compared to the phosphoanhydride (P-O-P) bond in ATP.[2] This stability allows this compound to act as a competitive inhibitor for many ATP-dependent enzymes.[1] It occupies the ATP binding site, inducing the conformational changes associated with ATP binding, but stalls the enzymatic cycle before the hydrolysis step. This "frozen" state is particularly advantageous for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), as it facilitates the determination of the three-dimensional structure of the enzyme in its active, ATP-bound conformation.[3][4]

While this compound is generally considered non-hydrolyzable, some enzymes, particularly certain kinesin-related proteins, have been shown to slowly hydrolyze it.[5] This highlights the importance of validating the nucleotide state in experimental systems.

Quantitative Data

The binding affinity and inhibitory effects of this compound are highly dependent on the specific protein and the experimental conditions. The following tables summarize key quantitative data for this compound from various studies.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

| Protein | Organism/Tissue | Kd | Technique | Conditions | Reference(s) |

| (Na+ + K+)-dependent ATPase | Canine Kidney | 4.2 µM | Centrifugation | Absence of MgCl2 | [6][7] |

| (Na+ + K+)-dependent ATPase | Canine Kidney | 2.2 µM | Centrifugation | 50 µM MgCl2 | [6][7] |

| (Na+ + K+)-dependent ATPase | Canine Kidney | 6 µM | Centrifugation | 2 mM MgCl2 | [6][7] |

| Uncoating ATPase (Hsc70) | Bovine Brain | ~1 mM | Not Specified | Not Specified | [8][9] |

| KdpFABC complex | Escherichia coli | ~1.4 mM | Not Specified | Not Specified | [10] |

Table 2: Inhibition Constants (Ki) of this compound

| Enzyme | Substrate | Ki | Inhibition Type | Reference(s) |

| Human NPP1 | pnp-TMP | 0.5-56 µM | Mixed (predominantly competitive) | [11] |

Table 3: Hydrolysis Rate of this compound by Motor Proteins

| Protein | Hydrolysis Rate (s⁻¹) | Comparison to ATP Hydrolysis | Conditions | Reference(s) |

| ncd motor domain | ~0.00004 | 1% of ATP turnover | Not stimulated by microtubules | [2][5] |

| Kinesin motor domain | Slower than ncd | Not Specified | Not Specified | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments where this compound is commonly used.

X-ray Crystallography of a Protein-AMP-PNP Complex

This protocol provides a general framework for obtaining crystals of a protein in complex with this compound.

Materials:

-

Highly purified protein of interest (>95%)

-

This compound stock solution (e.g., 100 mM)

-

MgCl₂ stock solution (e.g., 1 M)

-

Crystallization screening solutions

-

Vapor diffusion plates (sitting or hanging drop)

Procedure:

-

Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound and MgCl₂. A typical final concentration for this compound is 1-5 mM. The incubation should be carried out on ice for at least 30 minutes to ensure complete binding.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix the protein-AMP-PNP complex solution with various crystallization screen solutions in different ratios (e.g., 1:1, 1:2, 2:1).

-

Crystal Optimization: Monitor the crystallization plates for crystal growth. Once initial crystals are obtained, optimize the conditions (e.g., precipitant concentration, pH, temperature) to improve crystal size and quality.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution before flash-cooling in liquid nitrogen. The cryo-protectant often contains components of the crystallization solution with an added cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer in an X-ray beamline and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the protein-AMP-PNP complex.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

This protocol outlines the general steps for preparing vitrified samples of a protein-AMP-PNP complex for cryo-EM analysis.

Materials:

-

Purified protein-AMP-PNP complex (as prepared for crystallography)

-

Cryo-EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane (B1197151)

Procedure:

-

Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.

-

Sample Application: Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to the grid.

-

Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. The blotting time is a critical parameter to optimize.

-

Plunge Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.

-

Grid Storage and Imaging: Store the vitrified grids in liquid nitrogen until they are loaded into the electron microscope for imaging.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified protein in a well-defined buffer

-

This compound dissolved in the identical buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heats of dilution. Degas both solutions before the experiment.

-

Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the this compound solution into the titration syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of this compound to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters. A control experiment titrating this compound into buffer alone should be performed to measure the heat of dilution.

ATPase Activity Inhibition Assay

This protocol measures the effect of this compound on the ATP hydrolysis activity of an enzyme.

Materials:

-

Purified ATPase

-

ATP stock solution

-

This compound stock solution

-

Reaction buffer

-

Phosphate (B84403) detection reagent (e.g., Malachite Green)

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures containing the purified ATPase, reaction buffer, and varying concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to each mixture.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period, ensuring the reaction remains in the linear range.

-

Stop Reaction and Detect Phosphate: Stop the reaction (e.g., by adding EDTA or SDS) and add a phosphate detection reagent to quantify the amount of inorganic phosphate released.

-

Data Analysis: Plot the rate of ATP hydrolysis as a function of the this compound concentration to determine the inhibitory effect and calculate parameters such as the IC₅₀ or Ki.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows involving this compound.

Kinesin Mechanochemical Cycle

The motor protein kinesin moves along microtubules in a process tightly coupled to ATP hydrolysis. This compound has been instrumental in dissecting this cycle.

Caption: A simplified diagram of the kinesin mechanochemical cycle showing the point of arrest by this compound.

Purinergic Signaling Pathway

Extracellular ATP and its breakdown products act as signaling molecules by activating purinergic receptors. This compound, being resistant to ectonucleotidases, can be used to study P2X and P2Y receptor activation in the absence of downstream signaling from adenosine.

Caption: The purinergic signaling pathway, highlighting the role of this compound as a stable agonist for P2 receptors.

Experimental Workflow: Structural Biology

This diagram outlines a typical workflow for determining the structure of a protein in complex with this compound.

Caption: A generalized workflow for structural studies of protein-AMP-PNP complexes.

Conclusion

This compound remains a cornerstone tool in the study of ATP-dependent enzymes and systems. Its ability to mimic the pre-hydrolysis ATP-bound state provides an unparalleled window into the mechanisms of these crucial molecular machines. For researchers in basic science and drug development, a thorough understanding of its properties, combined with robust experimental design, is essential for leveraging its full potential. The data, protocols, and visualizations presented in this guide offer a comprehensive resource for the effective application of this compound in elucidating the intricate roles of ATP in biology and disease.

References

- 1. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Probing the kinesin reaction cycle with a 2D optical force clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 6. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of nucleotide-free uncoating ATPase and its binding to ATP, ADP, and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Application of Adenylyl-imidodiphosphate (AMP-PNP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl-imidodiphosphate (AMP-PNP) is a synthetic, non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in biochemistry, molecular biology, and drug discovery. Its unique structural feature—the substitution of an imido group (-NH-) for the oxygen atom bridging the β- and γ-phosphates—renders it resistant to cleavage by most ATPases. This property allows researchers to trap and study ATP-dependent enzymes and molecular motors in their ATP-bound conformational states. This guide provides a comprehensive overview of the structure of this compound, its biochemical properties, and its applications in studying various biological systems, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.

Core Structure and Chemical Properties of Adenylyl-imidodiphosphate

Adenylyl-imidodiphosphate, also known as adenosine 5'-(β,γ-imido)triphosphate, is a structural mimic of ATP. The key distinction lies in the triphosphate chain, where a nitrogen atom replaces the oxygen atom between the β- and γ-phosphorus atoms. This P-N-P linkage is significantly more resistant to enzymatic hydrolysis than the P-O-P bond in ATP.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₇N₆O₁₂P₃ | |

| Molecular Weight | 506.20 g/mol (free acid basis) | |

| CAS Number | 25612-73-1 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Synonyms | Adenosine 5'-(β,γ-imido)triphosphate, this compound, App(NH)p |

Biochemical Function and Mechanism of Action

This compound functions as a competitive inhibitor for the majority of ATP-dependent enzymes. It readily binds to the ATP-binding pocket of these proteins but, due to its non-hydrolyzable nature, it cannot be converted to ADP and inorganic phosphate (B84403) (Pi). This effectively "locks" the enzyme in an ATP-bound-like state, allowing for the detailed study of this conformation.

While generally considered non-hydrolyzable, it is important to note that some enzymes have been reported to exhibit very slow hydrolysis of this compound. For instance, the motor domain of the kinesin-related protein ncd was found to hydrolyze this compound at a rate of approximately 0.00004 s⁻¹, which is about 1% of its ATP turnover rate.

Quantitative Data: Inhibition Constants and Binding Affinities

The inhibitory potency of this compound varies depending on the specific enzyme. The following table summarizes known inhibition constants (Ki) and other relevant quantitative data for the interaction of this compound with various proteins.

| Enzyme/Protein | Organism/System | Ki Value | Experimental Conditions | Reference |

| Dynein ATPase | Sea urchin sperm | ~8.1 mM | Competitive inhibition of beat frequency | |

| DNA Gyrase | Escherichia coli | 2.9 µM (Kd) | Slow binding kinetics | |

| Kinesin-1 | Half-maximal velocity inhibition at 400 µM | Microtubule gliding assay |

Applications in Research and Drug Development

The unique properties of this compound have made it a cornerstone for investigating a wide array of ATP-dependent processes.

Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy

This compound is extensively used to stabilize proteins in their ATP-bound conformation for structural determination. This provides a static snapshot of the pre-hydrolysis state, offering critical insights into the enzyme's mechanism.

Enzyme Kinetics and Inhibition Studies

As a competitive inhibitor, this compound is a valuable tool for elucidating the kinetics of ATP-dependent enzymes. By competing with ATP for the active site, it allows for the determination of binding affinities and the study of the catalytic mechanism.

Motor Proteins and Cytoskeletal Dynamics

This compound has been instrumental in understanding the mechanochemical cycle of motor proteins like myosin and kinesin. By binding to the motor domain, it induces a state that mimics the ATP-bound state, allowing researchers to study its interaction with cytoskeletal filaments (actin and microtubules) without the confounding factor of ATP hydrolysis. For example, in the presence of this compound, kinesin adopts a tightly bound state to microtubules.

Signal Transduction Pathways

This compound is used to dissect signaling pathways that involve ATP-dependent steps. A prime example is the G-protein coupled receptor (GPCR) signaling cascade that leads to the activation of adenylyl cyclase.

Experimental Protocols

Protocol for Co-crystallization of a Protein with this compound

This protocol provides a general framework for obtaining protein crystals in complex with this compound. Optimization will be required for each specific protein.

Materials:

-

Purified protein (5-10 mg/mL in a suitable buffer)

-

This compound solution (100 mM stock)

-

MgCl₂ solution (1 M stock)

-

Crystallization screens

-

Crystallization plates (sitting-drop or hanging-drop vapor diffusion)

Procedure:

-

Complex Formation:

-

To your purified protein solution, add this compound and MgCl₂ to final concentrations of 1-5 mM and 2-10 mM, respectively. The final concentrations should be optimized.

-

Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

-

-

Crystallization Setup:

-

Set up crystallization trials using the vapor diffusion method.

-

Mix the protein-AMP-PNP complex solution with the reservoir solution from a crystallization screen in a 1:1 ratio (e.g., 1 µL of protein complex + 1 µL of reservoir solution).

-

Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Monitoring and Optimization:

-

Monitor the drops for crystal growth over several days to weeks.

-

If initial crystals are small or of poor quality, optimize the conditions by varying the protein concentration, this compound/MgCl₂ concentrations, pH, temperature, and the components of the reservoir solution.

-

Protocol for ATPase Activity Assay with this compound Inhibition

This protocol describes a colorimetric assay to measure the inhibition of ATPase activity by this compound. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified ATPase enzyme

-

ATP solution (e.g., 100 mM stock)

-

This compound solution (e.g., 100 mM stock)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of this compound in the assay buffer to test a range of inhibitor concentrations.

-

Prepare a reaction mixture containing the assay buffer, ATP (at a concentration near the Km of the enzyme, if known), and the ATPase enzyme.

-

-

Set up the Assay:

-

In a 96-well plate, add the desired volume of the this compound dilutions to the appropriate wells. Include a control with no this compound.

-

Initiate the reaction by adding the enzyme/ATP reaction mixture to all wells.

-

Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction and Detect Phosphate:

-

Stop the reaction by adding the phosphate detection reagent. This reagent is typically acidic and will denature the enzyme.

-

Allow the color to develop according to the manufacturer's instructions.

-

-

Measure Absorbance and Analyze Data:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Create a phosphate standard curve to determine the concentration of Pi released in each reaction.

-

Plot the enzyme activity (rate of Pi release) as a function of the this compound concentration to determine the IC₅₀ or Ki value.

-

Visualization of Signaling Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a canonical G-protein coupled receptor signaling pathway leading to the activation of adenylyl cyclase. This compound can be used to study the activation of adenylyl cyclase by the Gαs subunit, as it can bind to the nucleotide-binding site of the enzyme without being hydrolyzed, thus locking it in an active-like state.

The Unblinking Eye: AMP-PNP as a Tool to Trap and Interrogate ATP-Dependent Enzymes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate molecular ballet of the cell, ATP-dependent enzymes are the tireless choreographers, using the energy from ATP hydrolysis to drive a vast array of critical processes, from muscle contraction and DNA replication to intracellular transport and signal transduction. Understanding the precise mechanics of these enzymatic machines is paramount for basic research and for the development of novel therapeutics. However, the transient nature of the ATP-bound state presents a significant experimental hurdle. This is where Adenosine 5′-(β,γ-imido)triphosphate, commonly known as AMP-PNP, emerges as an indispensable tool. As a non-hydrolyzable analog of ATP, this compound binds to the active site of these enzymes, effectively freezing them in a pre-hydrolysis conformation. This guide provides an in-depth technical overview of the function and application of this compound in studying ATP-dependent enzymes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.

Core Mechanism: A Molecular Mimic

This compound’s utility stems from a subtle but critical structural difference from ATP. The oxygen atom that bridges the β and γ phosphates in ATP is replaced by an imido (-NH-) group in this compound. This substitution renders the terminal phosphate (B84403) bond resistant to the nucleophilic attack required for enzymatic hydrolysis.[1] Consequently, while this compound can effectively compete with ATP for binding to the active site, it cannot be broken down to release energy.[2] This allows it to act as a competitive inhibitor for most ATP-dependent systems, locking the enzyme in an ATP-bound-like state and enabling detailed structural and functional analysis of this otherwise fleeting intermediate.[2][3]

References

The Principle of AMP-PNP in Molecular Biology: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle: A Non-Hydrolyzable ATP Mimic

Adenosine (B11128) 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular biology.[1] Its utility lies in its structural similarity to ATP, allowing it to bind to the active site of ATP-dependent enzymes. However, the substitution of the β-γ bridging oxygen atom with an imido (-NH-) group renders the terminal phosphate (B84403) bond highly resistant to enzymatic cleavage.[2] This key difference makes this compound a powerful tool to "freeze" enzymes in an ATP-bound, pre-hydrolysis state, enabling the detailed study of transient conformational changes and enzymatic mechanisms that are otherwise difficult to capture.[2][3]

The imido linkage in this compound is significantly more stable than the phosphoanhydride bond in ATP, preventing the nucleophilic attack required for hydrolysis.[3] While some ATPases have been reported to exhibit very slow hydrolysis of this compound, for most experimental purposes, it is considered a non-hydrolyzable analog.[4] This property allows researchers to trap and stabilize ATP-binding proteins, facilitating a range of biochemical and structural analyses.[5]

Applications in Molecular Biology

The ability of this compound to mimic ATP binding without being hydrolyzed has led to its widespread use in several key areas of molecular biology research:

-

Structural Biology: this compound is invaluable for determining the three-dimensional structures of ATP-dependent enzymes using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[5] By locking the enzyme in a specific conformational state, this compound facilitates the growth of high-quality crystals and the acquisition of stable single-particle images, providing snapshots of the enzyme's pre-hydrolysis conformation.[6]

-

Enzyme Kinetics: In enzyme kinetics studies, this compound is frequently used as a competitive or non-competitive inhibitor to probe the mechanism of ATP hydrolysis.[7][8] By analyzing the effect of this compound on the reaction rate at varying substrate concentrations, researchers can determine its binding affinity (Ki) and gain insights into the enzyme's catalytic cycle.

-

Motor Protein Research: Motor proteins, such as kinesins and myosins, convert the chemical energy from ATP hydrolysis into mechanical work.[9] this compound is used to study the mechanochemical coupling of these proteins by trapping them in a state of strong affinity for their cytoskeletal tracks (e.g., microtubules for kinesin), effectively stalling their movement and allowing for detailed biophysical characterization.[9][10]

Data Presentation: Quantitative Analysis of this compound Interactions

The binding affinity of this compound varies depending on the specific protein and the experimental conditions. The following tables summarize reported dissociation constants (Kd) and inhibition constants (Ki) for this compound with various ATP-dependent enzymes.

| Enzyme Family | Specific Enzyme | Organism | Ligand | Assay Method | Kd / Ki Value | Reference |

| ATPase | (Na+ + K+)-dependent ATPase | Canine Kidney | This compound | Centrifugation | 4.2 µM (without MgCl2), 2.2 µM (with 50 µM MgCl2) | [2] |

| Kinase | Fibroblast Growth Factor Receptor 2 (FGFR2) | Human | This compound | Intrinsic Tryptophan Fluorescence Quench | 2 µM (Kd) | [5] |

| Kinase | Phosphomevalonate Kinase | S. pneumoniae | This compound | Enzyme Kinetics | 1.8 mM (Ki) | [7] |

| Motor Protein | Kinesin | Bovine Brain | This compound | ATPase Assay | Submillimolar Inhibition | [10] |

| Motor Protein | One-headed Kinesin | N/A | This compound | Detachment Rate Assay | 0.019 s⁻¹ (detachment rate) | [11] |

Experimental Protocols

ATPase Inhibition Assay using this compound

This protocol outlines a general method for determining the inhibitory effect of this compound on an ATPase using a colorimetric assay that measures the release of inorganic phosphate (Pi).

Materials:

-

Purified ATPase enzyme

-

ATP solution (e.g., 10 mM stock)

-

This compound solution (e.g., 10 mM stock)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Prepare a series of dilutions of the phosphate standard solution in the assay buffer.

-

Set up the reactions: In a 96-well plate, prepare the following reactions in triplicate:

-

Control (No Inhibitor): Assay buffer, ATPase enzyme, and ATP.

-

Inhibitor: Assay buffer, ATPase enzyme, varying concentrations of this compound, and ATP.

-

Blank (No Enzyme): Assay buffer, ATP (and highest concentration of this compound for background control).

-

-

Pre-incubation: Pre-incubate the enzyme with this compound in the assay buffer for 5-10 minutes at the desired reaction temperature.

-

Initiate the reaction: Add ATP to each well to start the reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at the optimal temperature for the ATPase for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and detect phosphate: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Use the phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 or Ki value.

Kinase Inhibition Assay with this compound

This protocol describes a method to assess the inhibitory potential of this compound on a protein kinase using a fluorescence-based assay.

Materials:

-

Purified kinase

-

Kinase substrate (peptide or protein)

-

ATP solution

-

This compound solution

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare reagents: Dilute the kinase, substrate, ATP, and this compound to the desired concentrations in the kinase assay buffer.

-

Set up the assay: In a 384-well plate, add the following components:

-

Kinase enzyme

-

Varying concentrations of this compound (or vehicle control)

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.

-

Initiate the kinase reaction: Add a mixture of the kinase substrate and ATP to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time for the specific kinase).

-

ADP detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence: Read the luminescence signal using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 or Ki value.

Kinesin Motility Assay with this compound Immobilization

This protocol outlines a single-molecule motility assay where this compound is used to attach kinesin motors to microtubules before observing their movement upon the addition of ATP.

Materials:

-

Purified, fluorescently labeled kinesin motors

-

Taxol-stabilized microtubules

-

Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCl2, 10 µM Taxol)

-

This compound solution (e.g., 1 mM stock)

-

ATP solution (e.g., 10 mM stock)

-

Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose)

-

Microscope flow cell

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Prepare the flow cell: Coat the inside of the flow cell with an antibody against tubulin (e.g., anti-α-tubulin) to immobilize the microtubules.

-

Immobilize microtubules: Flow the taxol-stabilized microtubules into the flow cell and incubate for 5-10 minutes. Wash with motility buffer to remove unbound microtubules.

-

Block the surface: Flow in a blocking solution (e.g., 1% BSA in motility buffer) to prevent non-specific binding of the kinesin motors.

-

Introduce kinesin with this compound: In a separate tube, mix the fluorescently labeled kinesin with this compound (final concentration ~10-100 µM) in motility buffer. Flow this mixture into the flow cell and incubate for 5-10 minutes to allow the kinesin to bind to the microtubules in a rigor-like state.

-

Wash out unbound motors: Gently wash the flow cell with motility buffer to remove any unbound kinesin.

-

Initiate motility: Prepare a motility solution containing ATP (final concentration ~1-5 mM) and the oxygen scavenging system in motility buffer. Flow this solution into the chamber.

-

Image acquisition: Immediately begin acquiring images of the fluorescently labeled kinesin motors moving along the microtubules using a TIRF microscope.

-

Data Analysis: Track the movement of individual kinesin molecules to determine their velocity and processivity.

Visualizations

Caption: Mechanism of ATP hydrolysis versus this compound inhibition of an enzyme.

Caption: Experimental workflow for a kinase inhibition assay using this compound.

Caption: Role of this compound in stalling a motor protein on its track.

References

- 1. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A critical evaluation of protein kinase regulation by activation loop autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]

- 9. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copurification of kinesin polypeptides with microtubule-stimulated Mg-ATPase activity and kinetic analysis of enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

The Indispensable Tool: A Technical Guide to Investigating Protein-Nucleotide Interactions with AMP-PNP

For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and nucleotides is paramount. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine triphosphate (ATP), has emerged as a cornerstone tool in this endeavor. By mimicking ATP without being cleaved, this compound effectively "freezes" ATP-dependent enzymes and motor proteins in their active, ATP-bound state. This technical guide provides an in-depth exploration of this compound's application in elucidating protein-nucleotide interactions, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.

Core Principles: The Power of a Non-Hydrolyzable Analog

This compound is structurally similar to ATP, with a critical substitution of an imido group (-NH-) for the oxygen atom linking the β and γ phosphates.[1] This seemingly minor change renders the terminal phosphate (B84403) bond resistant to enzymatic hydrolysis, making this compound a potent competitive inhibitor for many ATP-dependent enzymes.[2] This characteristic allows researchers to trap and stabilize transient conformational states that are crucial for function but are too fleeting to study with hydrolyzable ATP.[3]

The primary application of this compound lies in its ability to lock proteins in a pre-hydrolysis, substrate-bound conformation. This has proven invaluable for a range of biophysical and structural techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), which provide high-resolution snapshots of these transient states.[4][5] Furthermore, this compound is extensively used in kinetic and mechanistic studies to dissect the individual steps of ATP-driven processes.[6]

Quantitative Data Summary

To facilitate comparison and experimental design, the following tables summarize key quantitative data for the interaction of this compound with various proteins. It is important to note that binding affinities and inhibition constants are highly dependent on the specific protein and experimental conditions.

| Protein/Enzyme | Organism/Source | Technique | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Reference |

| (Na+ + K+)-ATPase | Canine Kidney | Centrifugation | 4.2 µM (without MgCl2), 2.2 µM (with 50 µM MgCl2) | [7] | |

| Dynein | Sea Urchin Sperm | Enzyme Kinetics | ~8.1 mM | [8] | |

| Kinesin-1 | Ensemble Biochemistry | [9] | |||

| P4 hexameric ATPase | Steady-state kinetics | [10] |

Note: The available quantitative data for this compound is spread across numerous publications and is often context-dependent. This table represents a selection of reported values.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments utilizing this compound.

Protein Co-crystallization with this compound for X-ray Crystallography

This protocol outlines the general steps for obtaining protein-AMP-PNP complex crystals.

Materials:

-

Purified protein of interest at a suitable concentration for crystallization (typically 5-20 mg/mL).[11]

-

This compound stock solution (e.g., 100 mM).[12]

-

MgCl2 stock solution (e.g., 1 M).

-

Crystallization screens and plates (e.g., 24-well or 96-well).[11]

-

Cryoprotectant solution (may need to be optimized).

Procedure:

-

Complex Formation:

-

To your purified protein solution, add MgCl2 to a final concentration typically in slight excess of the this compound concentration (e.g., 1-5 mM). Many ATP-binding proteins require magnesium for nucleotide coordination.

-

Add this compound to the protein solution to a final concentration that is in molar excess of the protein concentration (a 5- to 10-fold molar excess is a common starting point).[4]

-

Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[13]

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).[11]

-

Mix the protein-AMP-PNP complex solution with the reservoir solution from a crystallization screen in various ratios (e.g., 1:1, 1:2, 2:1).[13]

-

Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C), monitoring for crystal growth.[13]

-

-

Crystal Harvesting and Cryo-protection:

-

Once crystals of suitable size are obtained, carefully transfer them to a cryoprotectant solution containing this compound and MgCl2 to prevent dissociation.

-

Flash-cool the crystals in liquid nitrogen for data collection.

-

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the preparation of a vitrified sample of a protein-AMP-PNP complex for single-particle cryo-EM analysis.

Materials:

-

Purified protein of interest at an appropriate concentration for cryo-EM (typically 0.05 – 5 µM).[4]

-

This compound stock solution (e.g., 100 mM).

-

MgCl2 stock solution (e.g., 1 M).

-

Cryo-EM grids (e.g., holey carbon grids).[4]

-

Plunge-freezing apparatus (e.g., Vitrobot).[4]

-

Liquid ethane (B1197151) and liquid nitrogen.[4]

Procedure:

-

Complex Formation: Incubate the purified protein with a molar excess of this compound and MgCl2 on ice for a sufficient time to ensure binding.[4]

-

Grid Application: Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.

-

Blotting and Plunging: Blot the grid to remove excess liquid, leaving a thin film of the sample. Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[4]

-

Storage: Store the vitrified grids in liquid nitrogen until ready for imaging.

Enzyme Kinetics Assay to Determine Inhibition Constant (Ki)

This protocol describes a general approach to determine the Ki of this compound for an ATPase using a colorimetric phosphate detection assay.

Materials:

-

Purified enzyme.

-

ATP stock solution of known concentration.

-

This compound stock solution of known concentration.

-

Assay buffer appropriate for the enzyme.

-

Phosphate detection reagent (e.g., Malachite Green).[3]

-

96-well microplate and plate reader.

Procedure:

-

Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate with a saturating ATP concentration over a defined time period.[3]

-

Assay Setup:

-

In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of ATP.

-

For each ATP concentration, prepare a series of reactions with varying concentrations of this compound.

-

Include control reactions with no this compound and no enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reactions by adding ATP.

-

Incubate the plate at the optimal temperature for the enzyme for a fixed time, ensuring the reaction remains in the linear range.[3]

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.[3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each condition.

-

Plot the data using a Michaelis-Menten plot (velocity vs. [ATP]) for each this compound concentration.

-

Determine the Ki by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis or by using a Lineweaver-Burk plot.[3]

-

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Signaling Pathway: The Kinesin Mechanochemical Cycle

The following diagram illustrates the stepping mechanism of a kinesin motor protein along a microtubule, highlighting the state trapped by this compound.

Caption: The mechanochemical cycle of kinesin, showing the this compound trapped state.

Signaling Pathway: ABC Transporter Mechanism

This diagram illustrates the alternating access mechanism of an ABC transporter, showing how this compound can lock the transporter in an outward-facing conformation.

Caption: The alternating access mechanism of an ABC transporter, indicating the this compound trapped state.

Experimental Workflow: Structural Studies Using this compound

This diagram outlines a typical workflow for determining the structure of a protein-nucleotide complex using this compound.

Caption: A generalized workflow for structural studies of protein-AMP-PNP complexes.

By providing a stable mimic of the ATP-bound state, this compound continues to be an invaluable tool for dissecting the complex mechanisms of ATP-dependent proteins. This guide offers a foundational understanding and practical protocols to leverage the power of this compound in your research, paving the way for new discoveries in cellular function and drug development.

References

- 1. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. New insights into the mechanochemical coupling mechanism of kinesin–microtubule complexes from their high-resolution structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 12. hypermol.com [hypermol.com]

- 13. benchchem.com [benchchem.com]

The Role of AMP-PNP in Enzyme Kinetics: A Technical Guide for Researchers

An In-depth Exploration of a Non-Hydrolyzable ATP Analog as a Tool in Enzymology and Drug Discovery

Introduction

In the intricate world of cellular biochemistry, adenosine (B11128) triphosphate (ATP) serves as the primary energy currency, fueling a vast array of enzymatic reactions essential for life. The study of ATP-dependent enzymes, however, is often complicated by the rapid hydrolysis of their substrate. To circumvent this, researchers have developed a powerful toolkit of ATP analogs that mimic the natural substrate but resist enzymatic cleavage. Among the most widely used and pivotal of these is Adenosine 5′-(β,γ-imido)triphosphate, commonly known as AMP-PNP.

This technical guide provides a comprehensive overview of the role of this compound in enzyme kinetics. It is designed for researchers, scientists, and drug development professionals who seek to leverage this invaluable tool to dissect enzymatic mechanisms, elucidate signaling pathways, and accelerate drug discovery efforts. We will delve into the core principles of this compound's mechanism of action, present quantitative data on its effects on various enzyme classes, provide detailed experimental protocols for its use, and visualize its application in key signaling pathways.

Core Principles: Mechanism of Action

This compound is a structural analog of ATP where the bridging oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group. This substitution renders the terminal phosphate (B84403) bond highly resistant to hydrolysis by most ATPases and kinases.[1] By binding to the ATP pocket of an enzyme without being consumed, this compound effectively acts as a competitive inhibitor, "freezing" the enzyme in a pre-hydrolysis, substrate-bound state.[1][2] This allows for the detailed investigation of conformational changes, enzyme-substrate interactions, and the individual steps of the catalytic cycle that are otherwise transient and difficult to study.[1]

While often referred to as "non-hydrolyzable," it is important to note that some enzymes, particularly certain motor proteins, have been shown to slowly hydrolyze this compound, a factor that must be considered in experimental design.[3]

Quantitative Data on Enzyme Inhibition by this compound

The inhibitory effect of this compound on ATP-dependent enzymes can be quantified through various kinetic parameters, including the inhibition constant (Kᵢ), the dissociation constant (KᏧ), and the half-maximal inhibitory concentration (IC₅₀). The impact on the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) further characterizes the nature of the inhibition. The following tables summarize the quantitative effects of this compound on several key classes of enzymes.

| Enzyme Class | Specific Enzyme | Organism/Source | This compound Kᵢ | This compound KᏧ | This compound IC₅₀ | Effect on Kₘ of ATP | Effect on Vₘₐₓ | Inhibition Type | Reference(s) |

| ATPases | (Na⁺ + K⁺)-dependent ATPase | Canine Kidney | - | 2.2 µM (with Mg²⁺) | - | - | - | Competitive | |

| P4 RNA Packaging Motor | Bacteriophage φ12 | - | - | - | Increased | Unchanged | Noncompetitive (in the absence of RNA) | ||

| Motor Proteins | Kinesin-1 (one-headed) | - | - | ~52.6 µM | - | - | - | Competitive | [4] |

| ncd (kinesin-related) | Drosophila | - | - | - | - | - | Competitive | [3] | |

| Kinases | VRK1 | Human | - | - | - | - | - | Competitive | [5] |

| Helicases | RecQ Helicase | E. coli | - | - | - | - | - | Competitive | [4] |

Note: The binding affinities and inhibitory constants of this compound can vary significantly depending on the specific protein, isoform, and experimental conditions (e.g., presence of divalent cations, pH, temperature).

Experimental Protocols

Detailed and robust experimental design is critical for obtaining reliable and reproducible data when using this compound. Below are methodologies for key experiments cited in the study of enzyme kinetics.

Steady-State Enzyme Kinetics Assay to Determine Inhibition Type and Kᵢ

This protocol describes a general method to determine the mode of inhibition and the inhibition constant (Kᵢ) of this compound for an ATP-dependent enzyme using a continuous spectrophotometric assay.

Materials:

-

Purified enzyme of interest

-

ATP stock solution

-

This compound stock solution

-

Substrate for the coupled enzyme assay (e.g., NADH, PEP)

-

Coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme and Reagent Preparation: Prepare stock solutions of the enzyme, ATP, and this compound in the assay buffer. The final concentrations should be carefully determined based on the known or estimated Kₘ of the enzyme for ATP.

-

Assay Setup: In a microplate or cuvette, prepare a series of reaction mixtures. Each reaction should contain a fixed concentration of the enzyme and varying concentrations of ATP. For each ATP concentration, set up a series of reactions with increasing concentrations of this compound, including a zero-AMP-PNP control.

-

Initiation and Measurement: Initiate the reaction by adding the enzyme to the reaction mixture. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption) over time.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the absorbance versus time plot.

-

Plot v₀ versus ATP concentration for each this compound concentration to generate a series of Michaelis-Menten plots.

-

To determine the mode of inhibition, create a Lineweaver-Burk plot (1/v₀ versus 1/[ATP]).

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Noncompetitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

-

The Kᵢ can be determined by replotting the slopes of the Lineweaver-Burk plot against the this compound concentration or by using non-linear regression fitting of the Michaelis-Menten equation modified for the specific type of inhibition.

-

Fluorescence Competition Assay to Determine Binding Affinity (KᏧ)

This protocol outlines a method to determine the dissociation constant (KᏧ) of this compound by measuring its ability to displace a fluorescent ATP analog from the enzyme's active site.

Materials:

-

Purified enzyme of interest

-

Fluorescent ATP analog (e.g., TNP-ATP, MANT-ATP)

-

This compound stock solution

-

Assay buffer

-

Fluorometer or fluorescence plate reader

Procedure:

-

Determine Optimal Fluorescent Analog Concentration: Titrate the enzyme with the fluorescent ATP analog to determine the concentration that gives a significant and stable fluorescence signal upon binding. This is typically a concentration close to the KᏧ of the fluorescent analog.

-

Competition Assay Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of the enzyme and the fluorescent ATP analog (determined in the previous step).

-

This compound Titration: To these reaction mixtures, add increasing concentrations of this compound. Include a control with no this compound.

-

Incubation and Measurement: Incubate the mixtures to allow binding to reach equilibrium. Measure the fluorescence intensity or fluorescence polarization of each sample.

-

Data Analysis:

-

As the concentration of this compound increases, it will displace the fluorescent analog, leading to a decrease in the fluorescence signal.

-

Plot the change in fluorescence against the concentration of this compound.

-

Fit the data to a competition binding equation to determine the IC₅₀ value.

-

The KᏧ of this compound can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and KᏧ of the fluorescent analog.[6]

-

Visualizing the Role of this compound in Cellular Processes

Graphviz diagrams are provided below to illustrate the application of this compound in understanding complex biological systems.

Signaling Pathways

This compound is instrumental in dissecting signaling cascades by allowing researchers to trap and study the ATP-bound state of key kinases and G-proteins.

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway.

This diagram illustrates how this compound can be used to study G-protein signaling. By binding to the Gα subunit in place of GTP and resisting hydrolysis, this compound can lock the G-protein in its active state, allowing for the study of downstream effector activation, such as adenylyl cyclase, in a controlled manner.

Experimental Workflows

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of this compound on an enzyme.

Caption: Workflow for enzyme inhibition studies using this compound.

This workflow provides a logical progression for researchers, from the initial planning and assay selection to data acquisition and final analysis to characterize the inhibitory properties of this compound.

Conclusion

This compound remains an indispensable tool in the arsenal (B13267) of biochemists and drug discovery scientists. Its ability to act as a stable mimic of the ATP-bound state provides a unique window into the intricate mechanisms of ATP-dependent enzymes. By carefully designing and executing experiments, researchers can leverage this compound to uncover fundamental principles of enzyme function, dissect complex signaling pathways, and ultimately, guide the development of novel therapeutics. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical framework and practical methodologies for the effective application of this compound in enzyme kinetics.

References

- 1. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

AMP-PNP as a Competitive Inhibitor of ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes, particularly ATPases. Its structural similarity to ATP allows it to bind to the ATP-binding site of many ATPases, but the substitution of an imido group for the oxygen atom between the β and γ phosphates renders the terminal phosphate (B84403) bond resistant to cleavage by the enzyme. This property makes this compound an effective competitive inhibitor, enabling researchers to trap ATPases in an ATP-bound-like state. This guide provides an in-depth technical overview of this compound's role as a competitive inhibitor of various ATPases, including quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways.

Mechanism of Competitive Inhibition

This compound mimics the binding of ATP to the catalytic site of an ATPase. In competitive inhibition, the inhibitor (this compound) and the substrate (ATP) compete for the same active site on the enzyme. The binding of this compound to the ATPase prevents the binding of ATP, thereby inhibiting the enzyme's hydrolytic activity. Because this inhibition is competitive, it can be overcome by increasing the concentration of the substrate, ATP. The enzyme-inhibitor complex is reversible, and the inhibitor does not alter the maximum velocity (Vmax) of the enzymatic reaction but increases the apparent Michaelis constant (Km), reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor.